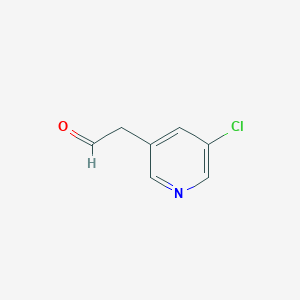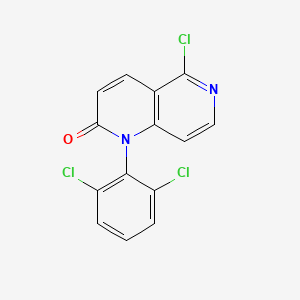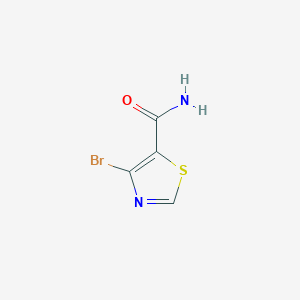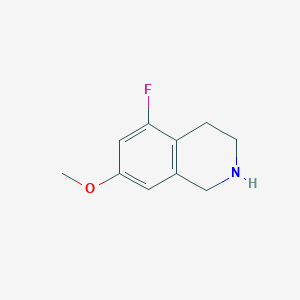
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid is a complex organic compound that incorporates both indene and thiazole moieties. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Applications De Recherche Scientifique
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine: Shares structural similarities but differs in functional groups.
Imidazole-containing compounds: Exhibit similar biological activities but have distinct structural features.
Uniqueness
The unique combination of indene and thiazole moieties in 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1H-inden-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-8-15-12(13(18-8)14(16)17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |
Clé InChI |
AQQGHYNCCYSMSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(=O)O)C2=CC3=C(CCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)


![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)

![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)


![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)
